molecular formula C10H15NO3S B8048735 (1R)-(-)-(10-Camphorsulfonyl)oxaziridine

(1R)-(-)-(10-Camphorsulfonyl)oxaziridine

Cat. No.: B8048735
M. Wt: 229.30 g/mol
InChI Key: GBBJBUGPGFNISJ-NCVFYZNSSA-N
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Description

(1R)-(-)-(10-Camphorsulfonyl)oxaziridine: is a complex organic compound characterized by its unique structural features. This compound belongs to the class of oxaziridines, which are known for their applications in asymmetric synthesis and oxidation reactions. The presence of the isothiazole ring and the oxaziridine moiety makes it a valuable compound in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-(-)-(10-Camphorsulfonyl)oxaziridine involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions to form the oxaziridine ring. The reaction typically requires the use of strong oxidizing agents and specific catalysts to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

(1R)-(-)-(10-Camphorsulfonyl)oxaziridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, and reducing agents like lithium aluminum hydride (LiAlH4) for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the isothiazole ring .

Mechanism of Action

The mechanism of action of (1R)-(-)-(10-Camphorsulfonyl)oxaziridine involves its interaction with specific molecular targets. The oxaziridine moiety acts as an electrophile, facilitating the transfer of oxygen atoms to nucleophilic substrates. This results in the formation of oxidized products and the regeneration of the active form of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R)-(-)-(10-Camphorsulfonyl)oxaziridine stands out due to its unique structural features, including the combination of the oxaziridine and isothiazole rings. This structural complexity imparts distinct reactivity and selectivity in chemical reactions, making it a valuable compound in various applications .

Properties

IUPAC Name

(1R,6R,8S)-11,11-dimethyl-5-oxa-3λ6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3S/c1-8(2)7-3-4-9(8)6-15(12,13)11-10(9,5-7)14-11/h7H,3-6H2,1-2H3/t7-,9+,10+,11?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBBJBUGPGFNISJ-NCVFYZNSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC13CS(=O)(=O)N4C3(C2)O4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]2CC[C@@]13CS(=O)(=O)N4[C@]3(C2)O4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104372-31-8
Record name 11,11-dimethyl-5-oxa-3-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane-3,3-dione
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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